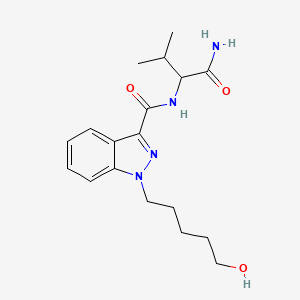
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- AB-PINACA N-(5-羟戊基) 代谢物是 AB-PINACA 的主要代谢物,AB-PINACA 是一种合成大麻素,常见于各种以草本吸烟混合物形式出售的黑市毒品产品中。
- 从结构上来说,AB-PINACA N-(5-羟戊基) 代谢物是在吲唑基础上研发的,这与其他以吲哚为基础的合成大麻素区分开来 .
准备方法
- 关于 AB-PINACA N-(5-羟戊基) 代谢物的具体合成路线和反应条件,文献中鲜有记载。
- 工业生产方法可能涉及化学合成,可能从 AB-PINACA 或相关化合物开始。
化学反应分析
- AB-PINACA N-(5-羟戊基) 代谢物可能发生各种反应,包括氧化、还原和取代。
- 这些反应中常用的试剂和条件尚待完全阐明。
- 这些反应产生的主要产物尚未得到广泛研究。
科学研究应用
- AB-PINACA N-(5-羟戊基) 代谢物在研究、法医和毒理学领域有应用。
- 其用途包括研究大麻素的代谢、药代动力学和在生物样本中的检测。
作用机制
- AB-PINACA N-(5-羟戊基) 代谢物发挥作用的确切机制尚未完全了解。
- 它可能与内源性大麻素系统中的大麻素受体 (CB1 和 CB2) 相互作用,影响各种生理过程。
相似化合物的比较
- AB-PINACA N-(5-羟戊基) 代谢物以其独特的吲唑结构而著称。
- 类似的化合物包括 ADB-PINACA N-(5-羟戊基) 代谢物,这是 ADB-PINACA 预期产生的主要代谢物 .
生物活性
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide, a synthetic cannabinoid, is part of a class of compounds known for their agonistic activity at cannabinoid receptors. This article provides a detailed examination of its biological activity, including its pharmacological profile, metabolic pathways, and implications for research and clinical applications.
Chemical Structure and Properties
The compound's chemical formula is C20H22N4O2, with a molecular weight of approximately 350.4143 g/mol. Its structure features an indazole core, which is characteristic of many synthetic cannabinoids, and includes a hydroxypentyl side chain that contributes to its receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 350.4143 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3)NC(C(N)=O)C(C)C |
Receptor Binding Affinity
Research indicates that this compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are primarily involved in mediating the effects of cannabinoids in the central nervous system (CNS) and peripheral tissues.
Table 2: Receptor Binding Affinity (Ki values)
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies, highlighting its potential therapeutic applications as well as risks associated with synthetic cannabinoids.
Key Findings:
- Analgesic Effects : Studies suggest that the compound exhibits analgesic properties through activation of the CB1 receptor, which modulates pain perception.
- Anti-inflammatory Properties : Activation of the CB2 receptor has been linked to reduced inflammation, indicating potential therapeutic uses in inflammatory diseases.
Metabolism and Biotransformation
The metabolic pathways of this compound involve extensive biotransformation, primarily through phase I and phase II metabolic processes.
Major Metabolites Identified:
Research has shown that the compound undergoes hydroxylation and N-dealkylation, leading to several metabolites that may possess distinct biological activities.
Table 3: Major Metabolites
| Metabolite Name | Description |
|---|---|
| Hydroxylated Metabolite A | Resulting from hydroxylation at the pentyl chain |
| N-dealkylated Metabolite B | Formed through N-dealkylation processes |
Case Studies
A series of case studies have reported on the effects of synthetic cannabinoids like this compound in clinical settings. These case studies often highlight both therapeutic potential and adverse effects:
Case Study Highlights:
- Patient A : Experienced significant pain relief after administration but reported anxiety as a side effect.
- Patient B : Showed improvement in inflammatory markers but developed tachycardia following use.
属性
分子式 |
C18H26N4O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-3-7-11-23/h4-5,8-9,12,15,23H,3,6-7,10-11H2,1-2H3,(H2,19,24)(H,20,25) |
InChI 键 |
MGOXVYQZCJIMRX-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
规范 SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
外观 |
Assay:≥95%A solution in methanol |
同义词 |
N-(1-Amino-3-methyl-1-oxobutn-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















